

Technical Support Center: SR 49059

Experimental Results

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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **SR 49059**, a potent and selective vasopressin V1a receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is **SR 49059** and what is its primary mechanism of action?

SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.^{[1][2]} It exhibits high affinity for both rat and human V1a receptors and functions by competitively blocking the binding of arginine vasopressin (AVP) to this receptor subtype.^{[1][3]} This blockade inhibits the downstream signaling pathways typically activated by AVP, such as the Gq/11-PLC-IP3-Ca²⁺ pathway, which is involved in processes like vasoconstriction, platelet aggregation, and social behaviors.^[4]

Q2: What is the selectivity profile of **SR 49059**?

SR 49059 is highly selective for the V1a receptor. Its affinity for V1b, V2, and oxytocin receptors is significantly lower, generally by two orders of magnitude or more.^{[1][3]} This high selectivity makes it a valuable tool for specifically investigating the physiological roles of the V1a receptor.

Q3: What are the recommended solvent and storage conditions for **SR 49059**?

SR 49059 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 5 mg/mL.^[5] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.^[5] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.^{[2][6]} To ensure stability, it is advisable to prepare and use solutions on the same day whenever possible and to purge the solvent with an inert gas before dissolving the compound.^{[5][6]}

Q4: Does **SR 49059** have any intrinsic agonist activity?

No, **SR 49059** is a pure antagonist and is devoid of any intrinsic agonist activity.^{[1][7]} This means it does not activate the V1a receptor in the absence of an agonist.

Troubleshooting Guide

In Vitro Experiments

Issue 1: Inconsistent or no inhibition of AVP-induced cellular response (e.g., calcium mobilization, platelet aggregation).

- Possible Cause 1: Improper compound handling and storage.
 - Troubleshooting:
 - Ensure **SR 49059** has been stored correctly at -20°C as a solid and that stock solutions have not undergone excessive freeze-thaw cycles.^{[5][6]}
 - Prepare fresh dilutions from a recently prepared stock solution for each experiment.
 - Confirm the accuracy of the concentration of your stock solution.
- Possible Cause 2: Suboptimal experimental conditions.
 - Troubleshooting:
 - Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is consistent across all conditions and is at a level that does not affect cell viability or the experimental readout.

- Incubation Time: Optimize the pre-incubation time with **SR 49059** before adding the agonist (AVP). A pre-incubation of 15-30 minutes is often a good starting point.[\[7\]](#)
- Agonist Concentration: Verify that the concentration of AVP used is appropriate to elicit a submaximal response, allowing for the detection of inhibitory effects. Using a very high concentration of AVP may overcome the competitive antagonism of **SR 49059**.
- Possible Cause 3: Low or absent V1a receptor expression in the cell line.
 - Troubleshooting:
 - Confirm the expression of V1a receptors in your cell line using techniques such as RT-qPCR, Western blot, or radioligand binding assays.
 - If possible, use a positive control cell line known to express functional V1a receptors.

In Vivo Experiments

Issue 2: Lack of expected physiological effect after oral or intravenous administration.

- Possible Cause 1: Inadequate dosage or bioavailability.
 - Troubleshooting:
 - Review the literature for effective dose ranges in your specific animal model and for the intended biological effect. Doses can range from 0.125 mg/kg (i.v.) to 10 mg/kg (p.o.) depending on the study.[\[8\]](#)
 - Consider the route of administration and its impact on bioavailability. While **SR 49059** is orally active, its absorption and metabolism can vary.[\[1\]](#)
 - For oral administration, ensure proper formulation and delivery to maximize absorption.
- Possible Cause 2: Timing of administration and measurement.
 - Troubleshooting:

- The peak effect of **SR 49059** can occur between 2 and 6 hours after oral administration. [9] Time your experimental measurements to coincide with the expected peak plasma concentration and receptor occupancy.
- **SR 49059** has a long duration of action, which can be over 8 hours at a dose of 10 mg/kg orally.[1][7]
- Possible Cause 3: Species-specific differences in receptor affinity or drug metabolism.
 - Troubleshooting:
 - While **SR 49059** has high affinity for both rat and human V1a receptors, there can be species-specific differences.[1]
 - Consult literature specific to your animal model to confirm the suitability of **SR 49059**.

Issue 3: Unexpected or off-target effects.

- Possible Cause 1: High dosage leading to reduced selectivity.
 - Troubleshooting:
 - Although highly selective, at very high concentrations, the possibility of off-target effects on other receptors like V1b, V2, or oxytocin receptors cannot be entirely ruled out.[1]
 - Perform a dose-response study to identify the lowest effective dose that produces the desired V1a antagonism without confounding effects.
- Possible Cause 2: Interaction with other biological systems.
 - Troubleshooting:
 - Review the known physiological roles of vasopressin and the V1a receptor in your experimental context. The observed effects may be legitimate consequences of V1a receptor blockade that were not initially anticipated.
 - For behavioral studies, consider that the OT/vasopressin system can have complex modulatory roles.[10]

Data Presentation

Table 1: In Vitro Affinity and Potency of **SR 49059**

Parameter	Species	Tissue/Cell Line	Value	Reference
Ki	Rat	Liver	1.6 ± 0.2 nM	[1] [3]
Human	Platelets	6.3 ± 0.6 nM	[1] [3]	
Human	Adrenals	1.1 ± 0.2 nM	[1] [3]	
Human	Myometrium	1.5 ± 0.4 nM	[1] [3]	
IC50	Human	Platelet Aggregation	3.7 ± 0.4 nM	[1] [7]
pA2	Rat	Caudal Artery Contraction	9.42	[1] [3]

Table 2: In Vivo Efficacy of **SR 49059**

Species	Model	Route of Administration	Dose	Effect	Reference
Rat	Pithed Rat (Pressor Response)	Intravenous	0.1 - 1 mg/kg	Inhibition of AVP-induced pressor response	[1][7]
Rat	Conscious Normotensive Rat	Oral	1 - 10 mg/kg	Inhibition of AVP-induced pressor response	[1][7]
Rabbit	Conscious Rabbit (Coronary Vasoconstriction)	Intravenous	0.125 - 0.5 mg/kg	Protection against AVP-induced T-wave elevation	[8]
Rabbit	Conscious Rabbit (Coronary Vasoconstriction)	Oral	2.5 - 10 mg/kg	Protection against AVP-induced T-wave elevation	[8]
Human	Healthy Volunteers (Skin Blood Flow)	Oral	30 - 300 mg	Inhibition of AVP-induced vasoconstriction	[9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of AVP-Induced Platelet Aggregation

- Preparation of Platelet-Rich Plasma (PRP):
 - Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

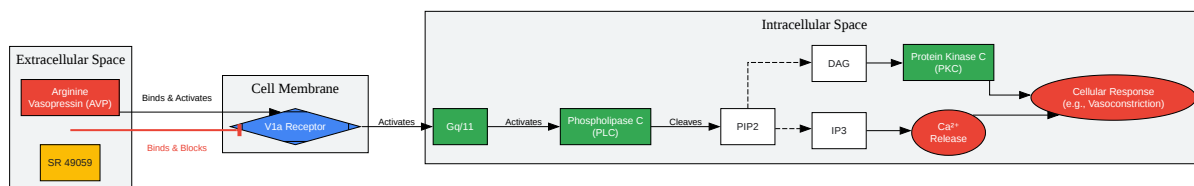
- Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
- Carefully collect the supernatant (PRP).
- Assay Procedure:
 - Pre-warm the PRP to 37°C.
 - Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
 - Add **SR 49059** (dissolved in DMSO and then diluted in saline) or vehicle control to the cuvette and incubate for 15 minutes at 37°C with stirring.
 - Initiate platelet aggregation by adding a submaximal concentration of Arginine Vasopressin (AVP).
 - Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
- Data Analysis:
 - Calculate the percentage of aggregation inhibition for each concentration of **SR 49059** relative to the vehicle control.
 - Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

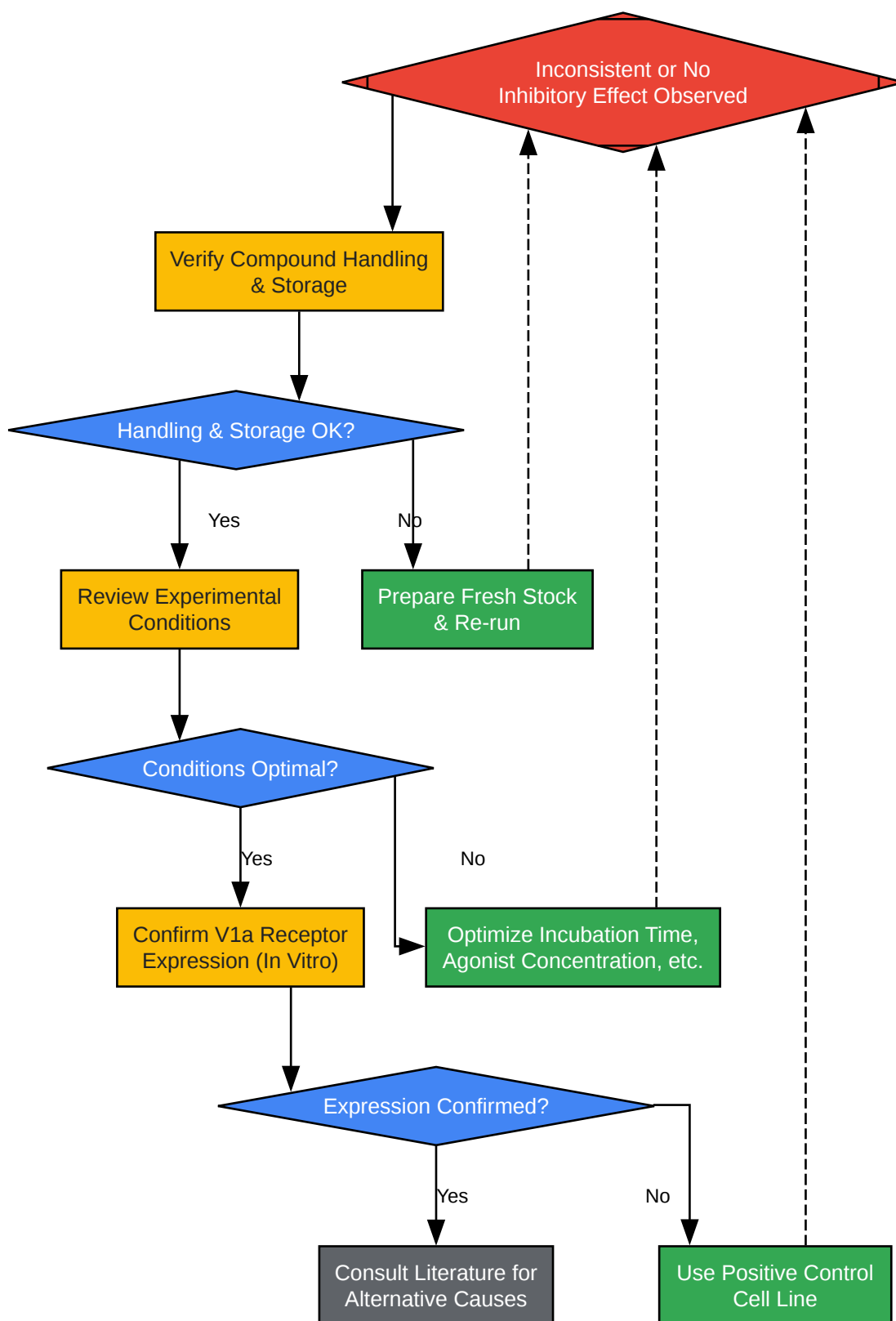
Protocol 2: In Vivo Assessment of Antihypertensive Effects in Rats

- Animal Preparation:
 - Use conscious, normotensive rats instrumented with arterial catheters for blood pressure measurement.
 - Allow the animals to acclimate to the experimental setup to minimize stress.
- Drug Administration:

- Administer **SR 49059** or vehicle control by the desired route (e.g., oral gavage or intravenous injection). For oral administration, a common vehicle is 5% arabic gum.[7]
- Experimental Procedure:
 - After a specified pre-treatment time (e.g., 60 minutes for oral administration), administer a bolus injection of AVP intravenously to induce a pressor response.
 - Continuously record arterial blood pressure before and after AVP administration.
- Data Analysis:
 - Measure the peak increase in diastolic or mean arterial blood pressure in response to AVP in both the vehicle and **SR 49059**-treated groups.
 - Calculate the percentage inhibition of the AVP-induced pressor response by **SR 49059**.

Mandatory Visualizations





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